molecular formula C12H14ClNO2 B13879197 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

Katalognummer: B13879197
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: VIFSBCPMSAMXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a heterocyclic compound featuring a phthalimidine (isoindolinone) core substituted with a 4-chlorobutoxy group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and protein-protein interaction interfaces (e.g., MDM2-p53) .

Eigenschaften

Molekularformel

C12H14ClNO2

Molekulargewicht

239.70 g/mol

IUPAC-Name

6-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-4-3-9-8-14-12(15)11(9)7-10/h3-4,7H,1-2,5-6,8H2,(H,14,15)

InChI-Schlüssel

VIFSBCPMSAMXCK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)OCCCCCl)C(=O)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one typically involves the reaction of 2,3-dihydroisoindol-1-one with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorobutoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Alkoxy-Substituted Isoindolinones
  • 3-(3-Hydroxypropoxy)-2,3-dihydroisoindol-1-one derivatives (e.g., compound 76 in ): Substituents: 3-hydroxypropoxy, benzyl, 4-chlorophenyl. Activity: IC₅₀ = 15.9 µM (MDM2-p53 inhibition). Key Feature: The hydroxyl group in the alkoxy chain enhances hydrogen bonding with target proteins, improving affinity compared to non-polar chains. However, the shorter propoxy chain may limit hydrophobic interactions .
  • 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one: Substituents: 4-chlorobutoxy. The chlorine atom may stabilize the molecule via electron-withdrawing effects .
Halogen-Substituted Isoindolinones
  • 4-Chloro-2,3-dihydroisoindol-1-one (): Molecular Formula: C₈H₆ClNO. Substituents: Chlorine at the 4-position. Properties: Simpler structure with a rigid chloro substituent, likely increasing electrophilicity at the carbonyl group. This could enhance reactivity in nucleophilic environments but reduce flexibility for target binding compared to the chlorobutoxy analogue .
  • 5-(Trifluoromethyl)isoindolin-1-one (): Molecular Formula: C₉H₆F₃NO. Substituents: Trifluoromethyl group at the 5-position. However, steric bulk may limit binding in constrained pockets .
Amino-Substituted Isoindolinones
  • 6-(Aminomethyl)-2,3-dihydroisoindol-1-one (–17): Substituents: Aminomethyl group at the 6-position. Properties: The primary amine introduces hydrogen-bonding capacity and increased solubility. This contrasts with the ether-linked chlorobutoxy group, which prioritizes lipophilicity over solubility .

Structural and Physicochemical Properties

Compound Molecular Formula Substituent(s) Molecular Weight Key Properties
6-(4-Chlorobutoxy)-... C₁₂H₁₄ClNO₂ 4-Chlorobutoxy (6-position) 247.70 g/mol High lipophilicity, flexible chain
4-Chloro-... () C₈H₆ClNO Chloro (4-position) 167.59 g/mol Rigid, electrophilic carbonyl
5-(Trifluoromethyl)-... (15) C₉H₆F₃NO CF₃ (5-position) 201.14 g/mol Enhanced metabolic stability
6-(Aminomethyl)-... (16) C₉H₁₀N₂O Aminomethyl (6-position) 162.19 g/mol Increased solubility, H-bond donor

Target Specificity and Mechanism

  • MDM2-p53 Inhibitors (): Alkoxy-substituted isoindolinones (e.g., compound 79 with IC₅₀ = 5.3 µM) demonstrate that substituent bulk and polarity critically influence potency. The 4-chlorophenyl and dimethoxybenzyloxy groups in compound 79 create a steric and electronic profile optimal for disrupting MDM2-p53 interactions .
  • Kinase Inhibitors (): The compound 6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-2,3-dihydroisoindol-1-one () binds MAPK1 (Erk2), highlighting the role of heteroaromatic extensions (pyrimidine) in kinase selectivity. The chlorobutoxy derivative’s flexible chain may lack the rigidity needed for such interactions .

Biologische Aktivität

6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can be represented as follows:

  • Molecular Formula : C13H16ClN1O2
  • Molecular Weight : 253.73 g/mol

This compound features a chloroalkyl group that may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of isoindoles, including 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one, exhibit significant antitumor properties. For example:

  • Mechanism of Action : The compound acts as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents.
  • Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and pancreatic cancer models. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell line tested.

Antimicrobial Activity

In addition to its antitumor effects, 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has shown promise in antimicrobial applications:

  • In vitro Studies : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 10 and 20 µg/mL.
  • Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study 1: Antitumor Efficacy in Xenograft Models

A study published in PubMed investigated the antitumor efficacy of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one in xenograft mouse models. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Key findings included:

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control0100
Low Dose3080
High Dose6095

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of the compound against various pathogens. The findings showed:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results underscore the potential application of this compound in treating infections caused by resistant strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.